molecular formula C22H14N2O4 B11546095 3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one

3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one

Cat. No.: B11546095
M. Wt: 370.4 g/mol
InChI Key: RLLLCBZQRMLDMF-UHFFFAOYSA-N
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Description

3-(4-{[(E)-1-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(E)-1-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-(4-aminophenyl)-2H-chromen-2-one. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(E)-1-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbon-nitrogen double bond can be hydrogenated to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: The major product is 3-(4-{[(E)-1-(4-aminophenyl)methylidene]amino}phenyl)-2H-chromen-2-one.

    Reduction: The major product is 3-(4-{[(E)-1-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

3-(4-{[(E)-1-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(4-{[(E)-1-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one varies depending on its application:

    Antimicrobial Activity: The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Catalytic Activity: As a ligand, it forms stable complexes with metal ions, facilitating various catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-{[(E)-1-(4-chlorophenyl)methylidene]amino}phenyl)-2H-chromen-2-one
  • 3-(4-{[(E)-1-(4-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one
  • 3-(4-{[(E)-1-(4-methylphenyl)methylidene]amino}phenyl)-2H-chromen-2-one

Uniqueness

3-(4-{[(E)-1-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of optoelectronic devices and as a precursor for further functionalization in medicinal chemistry.

Properties

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

3-[4-[(4-nitrophenyl)methylideneamino]phenyl]chromen-2-one

InChI

InChI=1S/C22H14N2O4/c25-22-20(13-17-3-1-2-4-21(17)28-22)16-7-9-18(10-8-16)23-14-15-5-11-19(12-6-15)24(26)27/h1-14H

InChI Key

RLLLCBZQRMLDMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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